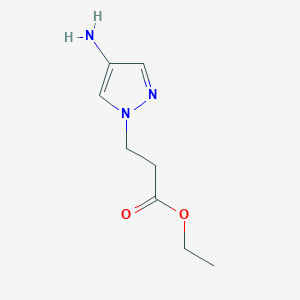

CCOC(=O)CCn1cc(N)cn1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CCOC(=O)CCn1cc(N)cn1, also known as Etomidate, is a widely used intravenous anesthetic agent that is commonly used in clinical settings. Etomidate is a hypnotic agent that is used for the induction and maintenance of anesthesia during surgical procedures. It is a non-barbiturate anesthetic that has a rapid onset of action and a short duration of effect.

Mechanism of Action

CCOC(=O)CCn1cc(N)cn1 acts by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. It binds to specific sites on the GABA-A receptor, which results in an increase in the opening of chloride ion channels. This leads to hyperpolarization of the membrane potential and a decrease in neuronal excitability, resulting in sedation and anesthesia.

Biochemical and Physiological Effects:

This compound has a number of biochemical and physiological effects on the body. It reduces cerebral blood flow and metabolic rate, as well as decreasing intraocular pressure and intracranial pressure. It also causes a decrease in cardiac output and blood pressure due to its negative inotropic and chronotropic effects on the heart. This compound has minimal effects on respiratory function, making it a preferred anesthetic for patients with compromised respiratory function.

Advantages and Limitations for Lab Experiments

CCOC(=O)CCn1cc(N)cn1 has several advantages for use in laboratory experiments. It has a rapid onset of action and a short duration of effect, which allows for precise control of anesthesia depth and duration. It also has minimal effects on respiratory function, making it a preferred anesthetic for experiments that require respiratory monitoring. However, this compound has limitations in that it can cause adrenal suppression, which can lead to complications in critically ill patients. It can also cause nausea and vomiting in some patients.

Future Directions

There are several future directions for research on CCOC(=O)CCn1cc(N)cn1. One area of interest is the development of new analogs of this compound that have improved pharmacological properties, such as a longer duration of effect or reduced adrenal suppression. Another area of interest is the investigation of the effects of this compound on specific physiological processes, such as the cardiovascular system or the immune system. Finally, there is a need for further research on the long-term effects of this compound use in clinical settings, particularly in critically ill patients.

Synthesis Methods

CCOC(=O)CCn1cc(N)cn1 is synthesized through a multistep process that involves the condensation of 2-ethyl-1,3-propanediol with pyrrole-2-carboxylic acid. The resulting intermediate is then subjected to a series of reactions that involve the introduction of a chloroformate group, the formation of an imidazole ring, and the final hydrolysis of the chloroformate group to yield this compound.

Scientific Research Applications

CCOC(=O)CCn1cc(N)cn1 is widely used in scientific research as a tool to investigate the mechanisms of action of anesthetics on the central nervous system. It is used to study the pharmacokinetics and pharmacodynamics of anesthetics, as well as their effects on various physiological processes.

properties

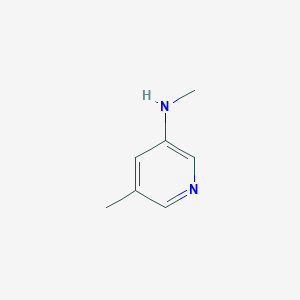

IUPAC Name |

ethyl 3-(4-aminopyrazol-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-2-13-8(12)3-4-11-6-7(9)5-10-11/h5-6H,2-4,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWYPENSVGBTOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C=C(C=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2693038.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide](/img/structure/B2693039.png)

![2-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2693044.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2693045.png)

![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B2693047.png)

![2-({2-Phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetonitrile](/img/structure/B2693050.png)

![Cyclohexylethyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2693051.png)